Cas no 1207054-08-7 (1-{8H-indeno1,2-d1,3thiazol-2-yl}-3-(2-methoxyethyl)urea)

1-{8H-indeno1,2-d1,3thiazol-2-yl}-3-(2-methoxyethyl)urea 化学的及び物理的性質
名前と識別子
-
- 1-{8H-indeno1,2-d1,3thiazol-2-yl}-3-(2-methoxyethyl)urea
- 1-(4H-indeno[1,2-d][1,3]thiazol-2-yl)-3-(2-methoxyethyl)urea
- F5772-8731
- AKOS024517877
- 1207054-08-7
- 1-{8H-indeno[1,2-d][1,3]thiazol-2-yl}-3-(2-methoxyethyl)urea
- 1-(8H-indeno[1,2-d]thiazol-2-yl)-3-(2-methoxyethyl)urea
- VU0519875-1
-
- インチ: 1S/C14H15N3O2S/c1-19-7-6-15-13(18)17-14-16-12-10-5-3-2-4-9(10)8-11(12)20-14/h2-4,8H,5-7H2,1H3,(H2,15,16,17,18)
- InChIKey: ICWRBMMGXHFFPE-UHFFFAOYSA-N
- ほほえんだ: N(C1=NC2=C3C(=CC=CC3)C=C2S1)C(NCCOC)=O
計算された属性
- せいみつぶんしりょう: 289.08849790g/mol
- どういたいしつりょう: 289.08849790g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 4
- 重原子数: 20
- 回転可能化学結合数: 4
- 複雑さ: 355
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 91.5Ų
- 疎水性パラメータ計算基準値(XlogP): 1.8
1-{8H-indeno1,2-d1,3thiazol-2-yl}-3-(2-methoxyethyl)urea 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F5772-8731-2μmol |
1-{8H-indeno[1,2-d][1,3]thiazol-2-yl}-3-(2-methoxyethyl)urea |
1207054-08-7 | 2μmol |
$57.0 | 2023-09-09 | ||
Life Chemicals | F5772-8731-5μmol |
1-{8H-indeno[1,2-d][1,3]thiazol-2-yl}-3-(2-methoxyethyl)urea |
1207054-08-7 | 5μmol |
$63.0 | 2023-09-09 | ||
Life Chemicals | F5772-8731-15mg |
1-{8H-indeno[1,2-d][1,3]thiazol-2-yl}-3-(2-methoxyethyl)urea |
1207054-08-7 | 15mg |
$89.0 | 2023-09-09 | ||
Life Chemicals | F5772-8731-10μmol |
1-{8H-indeno[1,2-d][1,3]thiazol-2-yl}-3-(2-methoxyethyl)urea |
1207054-08-7 | 10μmol |
$69.0 | 2023-09-09 | ||
Life Chemicals | F5772-8731-2mg |
1-{8H-indeno[1,2-d][1,3]thiazol-2-yl}-3-(2-methoxyethyl)urea |
1207054-08-7 | 2mg |
$59.0 | 2023-09-09 | ||
Life Chemicals | F5772-8731-5mg |
1-{8H-indeno[1,2-d][1,3]thiazol-2-yl}-3-(2-methoxyethyl)urea |
1207054-08-7 | 5mg |
$69.0 | 2023-09-09 | ||
Life Chemicals | F5772-8731-4mg |
1-{8H-indeno[1,2-d][1,3]thiazol-2-yl}-3-(2-methoxyethyl)urea |
1207054-08-7 | 4mg |
$66.0 | 2023-09-09 | ||
Life Chemicals | F5772-8731-10mg |
1-{8H-indeno[1,2-d][1,3]thiazol-2-yl}-3-(2-methoxyethyl)urea |
1207054-08-7 | 10mg |
$79.0 | 2023-09-09 | ||
Life Chemicals | F5772-8731-1mg |
1-{8H-indeno[1,2-d][1,3]thiazol-2-yl}-3-(2-methoxyethyl)urea |
1207054-08-7 | 1mg |
$54.0 | 2023-09-09 | ||
Life Chemicals | F5772-8731-3mg |
1-{8H-indeno[1,2-d][1,3]thiazol-2-yl}-3-(2-methoxyethyl)urea |
1207054-08-7 | 3mg |
$63.0 | 2023-09-09 |
1-{8H-indeno1,2-d1,3thiazol-2-yl}-3-(2-methoxyethyl)urea 関連文献
-
R. J. Braham,A. T. Harris Phys. Chem. Chem. Phys., 2013,15, 12373-12385
-
Wei Wang,Chen Chen,Xiaoxiao Li,Shiying Wang,Xiliang Luo Chem. Commun., 2015,51, 9109-9112
-
Dan-Dan Wang,Qiang Jin,Li-Wei Zou,Jie Hou,Xia Lv,Wei Lei,Hai-Ling Cheng,Guang-Bo Ge,Ling Yang Chem. Commun., 2016,52, 3183-3186
-
Yue Zhang,Xiang-Yu Yin,Mingyue Zheng,Carolyn Moorlag,Jun Yang J. Mater. Chem. A, 2019,7, 6972-6984
-
Ying Wang,Zhen-Jie Zhang,Wei Shi,Peng Cheng,Dai-Zheng Liao,Shi-Ping Yan CrystEngComm, 2010,12, 1086-1089
-
Jianan Gu,Yue Gu,Shubin Yang Chem. Commun., 2017,53, 12642-12645
-
MeiLing Zou,JunFeng Zhang,Han Zhu,MingLiang Du,QingFa Wang,Ming Zhang,XiangWen Zhang J. Mater. Chem. A, 2015,3, 12149-12153
-
Yueyang Weng,Dongyan Deng,Lichun Zhang,Yingying Su,Yi Lv Anal. Methods, 2016,8, 7816-7823
-
Shouqin Tain,Neway Belachew,Kwadwo Asare Owusu,Xiujian Zhao RSC Adv., 2021,11, 13556-13563
Related Articles
-
バレニリン酸塩の新しい用途を発見する研究チームが発表しました バレニリン酸塩とは何か?その基本的な概要 バレニリン酸塩は、天然由来の化合物であるバレニリン酸の塩として知られています。バレニリン酸は、……May 20, 2025
-
化学生物医薬品の安全性と有効性を評価するための新しいアプローチ: イェーガンローの役割 はじめに 化学生物医薬品(以下、CBS、Chemical Biological Pharmaceutical)……May 21, 2025
-
リンゴ酸の新規薬剤開発、治療効果が認められる化学生物医薬分野 リンゴ酸の新規薬剤開発について リンゴ酸は、長年にわたって食品や工業製品として利用されてきた天然化合物です。しかし、近年ではその医療分野……May 21, 2025
-
バイルアックソーレン酸塩の新規合成法を開発 1. 研究の背景と重要性 バイルアックソーレン(Biloxasolen)は、近年注目を集める医薬品成分として、その抗がん特性や炎症抑制作用が研究されていま……May 21, 2025
-
アグノサイドによる新規化学生物医薬品の開発への応用化学生物医薬分野 近年、化学生物医学分野における研究は飛躍的に進歩しており、特にアグノサイド(agonist)を用いた新規医薬品の開発が大きな注目を……May 20, 2025
1-{8H-indeno1,2-d1,3thiazol-2-yl}-3-(2-methoxyethyl)ureaに関する追加情報
Professional Introduction to Compound with CAS No 1207054-08-7 and Product Name: 1-{8H-indeno[1,2-d1,3-thiazol-2-yl}]-3-(2-methoxyethyl)urea
The compound identified by the CAS number 1207054-08-7 and the product name 1-{8H-indeno[1,2-d1,3-thiazol-2-yl}]-3-(2-methoxyethyl)urea represents a significant advancement in the field of pharmaceutical chemistry. This compound belongs to a class of heterocyclic derivatives that have garnered considerable attention due to their diverse biological activities and potential therapeutic applications. The structural framework of this molecule integrates an indeno[1,2-d1,3-thiazole] core with a urea functional group, which is known for its role in modulating biological pathways through interactions with specific target proteins.
Recent research in medicinal chemistry has highlighted the importance of indeno[1,2-d1,3-thiazole] scaffolds in the development of novel bioactive molecules. These scaffolds are particularly noted for their ability to engage with a variety of biological targets, including enzymes and receptors involved in metabolic disorders, inflammation, and cancer. The introduction of the 8H-indeno[1,2-d1,3-thiazol-2-yl] moiety into the molecular structure of this compound enhances its pharmacological profile by providing additional binding sites and improving solubility characteristics. This modification is crucial for optimizing pharmacokinetic properties, which are essential for effective drug delivery and therapeutic outcomes.
The urea functional group at the 3-(2-methoxyethyl) position serves as a key pharmacophore in this compound. Urea-based derivatives have been extensively studied for their ability to act as modulators of protein-protein interactions and enzyme inhibition. The methoxyethyl side chain further influences the compound's physicochemical properties, including lipophilicity and metabolic stability. These attributes are critical for determining the compound's bioavailability and duration of action in vivo.
In the context of contemporary pharmaceutical research, compounds like 1-{8H-indeno[1,2-d1,3-thiazol-2-yl}]-3-(2-methoxyethyl)urea are being explored for their potential in addressing unmet medical needs. Specifically, studies have indicated that this molecule may exhibit inhibitory effects on enzymes implicated in inflammatory responses and tumor progression. The indeno[1,2-d1,3-thiazole] core has been associated with anti-inflammatory properties, while the urea moiety contributes to its mechanism of action by interacting with key signaling pathways.
Advanced computational methods and high-throughput screening techniques have been employed to evaluate the binding affinity and selectivity of this compound towards potential therapeutic targets. Preliminary findings suggest that it demonstrates high specificity for certain enzymes involved in metabolic disorders, making it a promising candidate for further development. Additionally, structural modifications based on these findings could lead to improved efficacy and reduced side effects in future drug candidates.
The synthesis of 1-{8H-indeno[1,2-d1,3-thiazol-2-yl}]-3-(2-methoxyethyl)urea involves a multi-step process that requires precise control over reaction conditions to ensure high yield and purity. Key synthetic steps include cyclization reactions to form the indeno[1,2-d1,3-thiazole] scaffold followed by functional group transformations to introduce the urea moiety and the methoxyethyl side chain. Advanced analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry are employed to confirm the structural integrity of the final product.
The pharmacokinetic profile of this compound is another critical aspect that has been thoroughly investigated. Studies have shown that it exhibits favorable absorption, distribution, metabolism, and excretion (ADME) properties when tested in preclinical models. These findings are supported by data indicating that the compound maintains stable plasma concentrations over extended periods after administration, suggesting potential for once-daily dosing regimens.
From a regulatory perspective, 1207054-08-7 has undergone rigorous evaluation to ensure compliance with safety and quality standards set forth by global health authorities. Documentation includes comprehensive toxicological studies that assess acute and chronic toxicity profiles. These studies are essential for determining safe dosage ranges and identifying any potential adverse effects associated with long-term use.
The potential therapeutic applications of this compound span multiple disease areas. In oncology research, it has shown promise as an inhibitor of kinases involved in cancer cell proliferation. Additionally, its anti-inflammatory properties make it a candidate for treating chronic inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease. Emerging evidence also suggests its utility in neurodegenerative disorders where modulation of protein aggregation is a key therapeutic strategy.
Future directions in research involve optimizing synthetic routes to enhance scalability while maintaining high purity standards. Additionally, exploring structure-activity relationships (SAR) will help identify analogs with improved pharmacological profiles. Collaborative efforts between academic institutions and pharmaceutical companies are essential for translating these findings into clinical trials and ultimately bringing new treatments to patients worldwide.
1207054-08-7 (1-{8H-indeno1,2-d1,3thiazol-2-yl}-3-(2-methoxyethyl)urea) 関連製品
- 2092829-95-1(2-(7-Methyl-3-oxo-2,1-benzothiazol-1-yl)acetic acid)
- 923216-72-2(3,5-dimethoxy-N-2-(2-methoxyphenyl)-4-oxo-4H-chromen-6-ylbenzamide)
- 2549047-32-5(2-(4-{[4-(4-Ethylpiperazin-1-yl)but-2-yn-1-yl]oxy}piperidin-1-yl)quinoline)
- 852141-79-8(N-{3-5-(2-chloro-6-fluorophenyl)-1-propanoyl-4,5-dihydro-1H-pyrazol-3-ylphenyl}methanesulfonamide)
- 894036-98-7(1-benzyl-1-ethyl-3-1-(4-fluorophenyl)-5-oxopyrrolidin-3-ylurea)
- 2138272-46-3(4-(2,2-difluoroethyl)-3-(2-methylbutan-2-yl)-1H-1,2,4-triazole-5-thione)
- 2408761-23-7(1H-Indole-1-carboxylic acid, 4-formyl-5-hydroxy-7-methyl-, 1,1-dimethylethyl ester)
- 2248301-07-5(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-(cyclopropylformamido)acetate)
- 2171893-07-3(5-cyclopropyl-1-(2-methylpyridin-4-yl)-1H-pyrazole-3-carboxylic acid)
- 1100585-05-4(3-Bromo-1-methyl-2-pyridin-2-yl-1H-indole)




